molecular formula C14H14O3S B158013 Bis(4-methoxyphenyl) sulfoxide CAS No. 1774-36-3

Bis(4-methoxyphenyl) sulfoxide

Cat. No. B158013
CAS RN: 1774-36-3
M. Wt: 262.33 g/mol
InChI Key: LEDPSBGADKSDKI-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) sulfoxide is a chemical compound with the molecular formula C14H14O3S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Bis(4-methoxyphenyl) sulfoxide consists of 14 carbon atoms, 14 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 262.32 .


Physical And Chemical Properties Analysis

Bis(4-methoxyphenyl) sulfoxide has a melting point of 200°C and a predicted boiling point of 426.2±30.0°C . The density of the compound is predicted to be 1.27±0.1 g/cm3 .

Scientific Research Applications

  • Pharmacognosy and Phytomedicine

    • Application: Curcumin, a compound with a similar structure, is used extensively in Indian and Chinese systems of medicine .
    • Method: Curcumin is extracted from the rhizomes of the plant Curcuma longa Linn .
    • Results: Curcumin has demonstrated a wide spectrum of therapeutic effects such as anti-inflammatory, antibacterial, antiviral, antifungal, antitumor, antispasmodic, hepato-protective, anti-angiogenic, anti-oxidant, wound healing, anti-cancer effects, nematocidal activities, anti-protozoal activity, anti-venom activity .
  • Antibiotics

    • Application: Curcumin has significant pharmacological effects in vitro and in vivo through various mechanisms of action .
    • Method: Curcumin is a natural lipophilic polyphenol that can pass through the cellular membrane easily .
    • Results: Curcumin has an anti-inflammatory, antioxidative, antinociceptive, antiparasitic, antimalarial effect, and it is used as a wound-healing agent .
  • Organic Electronics

    • Application: N,N-bis(4-methoxyphenyl) naphthalen-2-amine derivatives are used in organic electronics .
    • Method: These compounds are designed with different conjugated p-bridge cores of fused aromatic ring .
    • Results: The properties of these compounds were investigated by DFT and TD-DFT in combination with Marcus theory .
  • Perovskite Solar Cells

    • Application: Bis(4-methoxyphenyl)amine-based hole-transporting materials (HTMs) are used for improving hole mobility and the performances of perovskite solar cells (PSC) devices .
    • Method: The electron-deficiency of the π-bridged units in bis(4-methoxyphenyl)amine-based HTMs is modulated. A series of new HTMs (S1–S3) were designed based on the reported bis(4-methoxyphenyl)amine-based pDPA-DBTP .
    • Results: The as-designed HTMs S1–S3 exhibit better performance with large Stokes shifts, small exciton binding energy, better stability, good solubility, and higher hole mobility. The values of hole mobility for the molecules (S1–S3) are 1.07 × 10 −2, 1.47 × 10 −2 and 1.60 × 10 −1 cm 2 V −1 s −1, respectively .
  • Chemical Synthesis

    • Application: Bis(4-methoxyphenyl) sulfoxide is used in the synthesis of various chemical compounds .
    • Method: The specific method of application or experimental procedures would depend on the particular synthesis being carried out .
    • Results: The outcomes obtained would also depend on the specific synthesis .
  • Chemical Synthesis
    • Application: Bis(4-methoxyphenyl) sulfoxide is used in the synthesis of various chemical compounds .
    • Method: The specific method of application or experimental procedures would depend on the particular synthesis being carried out .
    • Results: The outcomes obtained would also depend on the specific synthesis .

Safety And Hazards

The safety data sheet for Bis(4-methoxyphenyl) sulfoxide suggests that it should be stored in a dry room at room temperature . It also mentions that in case of skin contact, the affected area should be washed off with soap and plenty of water .

properties

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)sulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDPSBGADKSDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285872
Record name Bis(4-methoxyphenyl) sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methoxyphenyl) sulfoxide

CAS RN

1774-36-3
Record name 1,1′-Sulfinylbis[4-methoxybenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 43074
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1774-36-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43074
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(4-methoxyphenyl) sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
G Lente, JH Espenson - Inorganic Chemistry, 2000 - ACS Publications
The kinetics and mechanism of the reactions of the dimeric and monomeric methyloxo(dithiolato)rhenium(V) complexes [(o-SC 6 H 4 CH 2 S)Re(O)CH 3 ] 2 and [(o-SC 6 H 4 CH 2 S)…
Number of citations: 37 pubs.acs.org
KH Bell - Australian journal of chemistry, 1985 - CSIRO Publishing
Aromatic sulfinyl chlorides have been prepared in high yield by direct chlorosulfination of some aromatic ethers (1,3-dimethoxybenzene, 2- methyl- and 4-chloro-1,3-dimethoxybenzene, …
Number of citations: 31 www.publish.csiro.au
M Forchetta, F Sabuzi, L Stella, V Conte… - The Journal of Organic …, 2022 - ACS Publications
A chemoselective photocatalytic system to perform thioether oxidation to sulfoxide is presented. The light-induced oxidation process is here promoted by a metal-free quinoid catalyst, …
Number of citations: 8 pubs.acs.org
HO Tse-Lok - Synthesis, 1973 - thieme-connect.com
To a solution of the alcohol (19 mmol) in glacial acetic acid (40 ml) was added lN aqueous ceric ammoni um nitrate (40 ml). and the whole was heated at temperature up to 90’to …
Number of citations: 204 www.thieme-connect.com
S Ruppenthal, R Brückner - The Journal of Organic Chemistry, 2015 - ACS Publications
At −78 C, primary dialkylmagnesium compounds reacted with diarylsulfoxides when 1.5 equiv of the dilithium salt of (S)-BINOL was added as a promotor. Alkyl aryl sulfoxides resulted in …
Number of citations: 11 pubs.acs.org
M Zarei, MA Ameri, A Jamaleddini - Journal of Sulfur Chemistry, 2013 - Taylor & Francis
Deoxygenation of structurally diverse sulfoxides including dialkyl, diaryl, aryl alkyl and allyl sulfoxides to the corresponding sulfides were carried out using a NaI/silica sulfuric acid …
Number of citations: 15 www.tandfonline.com
M Huang - 2022 - search.proquest.com
Alkylboronates play an important role in synthetic chemistry, materials science and drug discovery. They are easy to handle due to their good air and moisture stability, and can be …
Number of citations: 3 search.proquest.com
H Wendt - Angewandte Chemie International Edition in English, 1982 - Wiley Online Library
In many cases the electrolytic synthesis of organic compounds is rather unselective. This is because the primary radical ions and/or radicals are very often so reactive that they are able …
Number of citations: 25 onlinelibrary.wiley.com
JA Luján‐Montelongo, JB Mateus‐Ruiz… - European Journal of …, 2023 - Wiley Online Library
This review provides a comprehensive overview of strategies and methodologies for reducing C−O and heteroatomic−oxygen bonds (N−O, S−O, P−O) using I 2 /I − , as well as other …

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